tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate
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Overview
Description
Tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a phenylmethoxy-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via an etherification reaction using phenylmethanol and a suitable base.
Formation of the Amino Acid Derivative: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (Z)-3-amino-3-(5-methoxypyridin-3-yl)prop-2-enoate
- tert-butyl (Z)-3-amino-3-(5-phenylpyridin-3-yl)prop-2-enoate
- tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-2-yl)prop-2-enoate
Uniqueness
Tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate is unique due to the specific substitution pattern on the pyridine ring and the presence of the phenylmethoxy group
Biological Activity
tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate, also known by its CAS number 1423135-27-6, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₁₉H₂₄N₂O₃, with a molecular weight of 328.41 g/mol. The compound features a tert-butyl group, an amino group, and a pyridine moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄N₂O₃ |
Molecular Weight | 328.41 g/mol |
CAS Number | 1423135-27-6 |
Antitumor Activity
Research indicates that compounds with similar structures have shown promising antitumor activity. Specifically, derivatives of pyridine and amino acids are often investigated for their ability to inhibit cancer cell proliferation. The mechanism typically involves the modulation of signaling pathways related to cell growth and apoptosis.
The proposed mechanism of action for this compound includes:
- Inhibition of mTOR Pathway : Similar compounds have been linked to the inhibition of the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth and metabolism.
- Interaction with Receptors : The amino group may facilitate binding to specific receptors involved in cellular signaling processes.
- Induction of Apoptosis : By modulating key signaling pathways, this compound may promote apoptosis in cancer cells.
Case Studies
- Study on Antitumor Effects : A study conducted on structurally similar compounds demonstrated significant inhibition of tumor growth in xenograft models. The results suggested that these compounds could serve as potential leads for developing new anticancer agents.
- Mechanistic Insights : Another investigation into the biological activity revealed that these compounds could induce apoptosis through the activation of caspases, which are essential for programmed cell death.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological properties. Key findings include:
- Enhanced Solubility : Modifications to the chemical structure improved solubility in physiological conditions, which is critical for bioavailability.
- Selectivity Towards Cancer Cells : Some derivatives exhibited selective cytotoxicity toward cancer cells while sparing normal cells, indicating their potential for targeted therapy.
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)24-18(22)10-17(20)15-9-16(12-21-11-15)23-13-14-7-5-4-6-8-14/h4-12H,13,20H2,1-3H3/b17-10- |
InChI Key |
DGUFJEJCBWPIDT-YVLHZVERSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C(/C1=CC(=CN=C1)OCC2=CC=CC=C2)\N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C(C1=CC(=CN=C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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